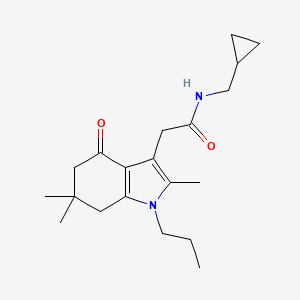![molecular formula C16H17N5O B5151238 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5151238.png)
5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a heterocyclic compound that belongs to the class of triazolopyrimidine derivatives. It has a unique chemical structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the conversion of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine to MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that selectively destroys dopaminergic neurons in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it disrupts oxidative phosphorylation and causes cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine are well-documented in scientific literature. 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-induced neurotoxicity leads to a reduction in dopamine levels in the brain, which causes the symptoms of Parkinson's disease. 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has also been shown to induce oxidative stress and inflammation, which can contribute to the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has several advantages as a research tool. It is a selective neurotoxin that can be used to selectively destroy dopaminergic neurons in animal models. This allows researchers to study the mechanisms of Parkinson's disease and develop new treatments for the condition. However, 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has several limitations as well. It is a highly toxic compound that requires specialized equipment and expertise to handle safely. Additionally, 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-induced neurotoxicity may not fully replicate the pathophysiology of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research on 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-induced neurotoxicity. Another area of research is the use of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine as a tool for studying the mechanisms of other neurodegenerative diseases. Additionally, there is ongoing research on the development of new neuroprotective agents that can prevent 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-induced neurotoxicity.
Métodos De Síntesis
The synthesis of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves a multi-step process that requires specialized equipment and expertise. The most common method for synthesizing 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 2-phenyl-1,2,4-triazolo[1,5-a]pyrimidine-5-amine with 4-morpholin-4-ylphenylmethanone in the presence of a catalyst. The resulting product is then subjected to further purification steps to obtain pure 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine.
Aplicaciones Científicas De Investigación
5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in scientific research. One of the most promising applications of 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is in the field of neuroscience. 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine is known to selectively destroy dopaminergic neurons in the brain, thus mimicking the symptoms of Parkinson's disease in animal models. This has made 5-methyl-7-(4-morpholinyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for the condition.
Propiedades
IUPAC Name |
4-(5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-11-14(20-7-9-22-10-8-20)21-16(17-12)18-15(19-21)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWUGTAZMPNKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)


![methyl 6-methyl-4-[5-(4-nitrophenyl)-2-furyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151185.png)

![N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5151197.png)
![1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2-propen-1-one](/img/structure/B5151209.png)
![ethyl (2-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5151214.png)
![6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5151216.png)
![2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5151235.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5151240.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5151246.png)